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Compound of Interest

Compound Name:
2-Bromo-1,3-dichloro-5-

fluorobenzene

Cat. No.: B1288648 Get Quote

Core Compound Identification and Properties
2-Bromo-1,3-dichloro-5-fluorobenzene is a polysubstituted aromatic compound whose utility

is derived from the distinct chemical reactivity of its three different halogen atoms. This

differential reactivity allows for selective, stepwise functionalization, making it a valuable

synthon for constructing complex molecular architectures.

CAS Number: 263333-82-0[1][2]

Synonyms: 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene[1][2]

Physicochemical and Spectroscopic Data
The physical and chemical properties of a compound are foundational to its handling, reaction

setup, and purification. The data for 2-Bromo-1,3-dichloro-5-fluorobenzene are summarized

below.
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Property Value Source

Molecular Formula C₆H₂BrCl₂F [1][2][3]

Molecular Weight 243.89 g/mol [1][2]

Physical Form White to Yellow Solid

IUPAC Name
2-bromo-1,3-dichloro-5-

fluorobenzene
[2]

InChI Key
OSXAPJFZNJFFJS-

UHFFFAOYSA-N
[3]

Storage Temperature Room Temperature

Purity Typically ≥98%

Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzenes like 2-Bromo-1,3-dichloro-5-fluorobenzene often

relies on classic aromatic chemistry, where the directing effects of existing substituents are

leveraged to achieve the desired regiochemistry. A common and industrially scalable approach

for similar compounds involves a Sandmeyer-type reaction from a strategically substituted

aniline precursor.

While a specific, detailed synthesis for the 2-bromo isomer is not extensively published, a

logical and well-established pathway can be extrapolated from known syntheses of its isomers,

such as 5-bromo-1,3-dichloro-2-fluorobenzene.[4] This process typically begins with a suitable

aniline, which undergoes diazotization followed by a copper-catalyzed halogen exchange.

A plausible synthetic pathway is outlined below:

Step 1: Diazotization Step 2: Sandmeyer Reaction

3,5-Dichloro-4-fluoroaniline Diazonium Salt Intermediate
  NaNO₂, H₂SO₄  

2-Bromo-1,3-dichloro-5-fluorobenzene  CuBr, HBr  
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Caption: Plausible synthesis via Sandmeyer reaction.

Causality Behind the Method:

Starting Material Choice: The selection of the aniline precursor is critical. The existing

substituents (Cl, F) guide the subsequent bromination step to the correct position and are

stable under diazotization conditions.

Diazotization: The conversion of the amine group (-NH₂) to a diazonium salt (-N₂⁺) creates

an excellent leaving group (N₂ gas). Using a strong, non-nucleophilic acid like sulfuric acid

prevents unwanted side reactions.[4]

Sandmeyer Reaction: This is a robust and high-yielding method for introducing a halogen (in

this case, bromine via CuBr) onto an aromatic ring by displacing the diazonium group.[4] The

use of a copper(I) salt catalyst is essential for the radical-transfer mechanism of this reaction.

Chemical Reactivity and Synthetic Utility
The primary value of 2-Bromo-1,3-dichloro-5-fluorobenzene in drug discovery lies in the

differential reactivity of its halogen substituents. This allows chemists to perform sequential,

site-selective modifications. The reactivity hierarchy is governed by both the carbon-halogen

bond strength (C-Br < C-Cl < C-F) and the electronic environment of the ring.

Hierarchy of Reactivity:

Bromine (Position 2): The C-Br bond is the weakest among the halogens present. This

makes it the primary site for:

Metal-Halogen Exchange: Rapid reaction with organolithium reagents (e.g., n-BuLi, t-BuLi)

to form a lithiated intermediate.

Palladium-Catalyzed Cross-Coupling: The preferred site for reactions like Suzuki, Stille,

Sonogashira, and Buchwald-Hartwig couplings.

Chlorine (Positions 1, 3): The C-Cl bonds are stronger than C-Br but can be activated for

cross-coupling reactions under more forcing conditions (e.g., using specialized ligands or
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higher temperatures) after the bromine has been functionalized.

Fluorine (Position 5): The C-F bond is the strongest and is generally unreactive in cross-

coupling reactions. It primarily serves as a stable substituent that modulates the electronic

properties (pKa, lipophilicity) of the final molecule. It can, however, participate in nucleophilic

aromatic substitution (SNAᵣ) if the ring is sufficiently activated.

2-Bromo-1,3-dichloro-
5-fluorobenzene
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Cross-Coupling
(Suzuki, Stille, etc.)

  Br (Primary Site)  

Secondary
Cross-Coupling

  Cl (Secondary Site)  

Electronic
Modulation

  F (Stable)  

Click to download full resolution via product page

Caption: Reactivity hierarchy of halogen sites.

Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal

chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5]

Compounds like 2-Bromo-1,3-dichloro-5-fluorobenzene serve as scaffolds to introduce a

fluorinated phenyl ring into a larger molecule.

Metabolic Blocking: The strong C-F bond can block sites on the aromatic ring that are

susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the

drug's half-life.[5]
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Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule,

which can improve its ability to cross cell membranes and the blood-brain barrier.

Binding Interactions: The highly polarized C-F bond can engage in favorable electrostatic or

dipole-dipole interactions with protein targets, potentially increasing the potency of the drug.

This building block is particularly relevant for the synthesis of kinase inhibitors, GPCR

modulators, and other targeted therapies where precise molecular tuning is required.

Representative Experimental Protocol: Suzuki-
Miyaura Coupling
This protocol describes a general, self-validating procedure for the selective functionalization at

the bromine position, a common first step in a multi-step synthesis.

Objective: To couple 2-Bromo-1,3-dichloro-5-fluorobenzene with a generic boronic acid (e.g.,

4-methoxyphenylboronic acid) to demonstrate site-selectivity.

Materials:

2-Bromo-1,3-dichloro-5-fluorobenzene (1.0 equiv)

4-Methoxyphenylboronic acid (1.2 equiv)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 equiv)

1,4-Dioxane or Toluene/Ethanol mixture

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl acetate

Hexanes

Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-Bromo-1,3-dichloro-5-fluorobenzene (1.0 equiv), 4-

methoxyphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times. This is critical as the palladium catalyst is oxygen-sensitive.

Solvent and Base Addition: Add the solvent (e.g., 1,4-Dioxane) followed by the 2M Na₂CO₃

solution via syringe.

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Separate the organic layer. Wash the organic layer with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Validation: Purify the crude product by flash column chromatography on

silica gel (using a hexanes/ethyl acetate gradient) to yield the pure coupled product. The

structure and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry,

which will confirm the selective replacement of bromine.

Safety and Handling
2-Bromo-1,3-dichloro-5-fluorobenzene is a hazardous substance and must be handled with

appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]

GHS Hazard Statements:[2]

H302: Harmful if swallowed.

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage:

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after

handling.[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents.[7]

Conclusion
2-Bromo-1,3-dichloro-5-fluorobenzene is more than just a chemical intermediate; it is an

enabling tool for modern drug discovery and complex molecule synthesis. Its value is rooted in

the predictable and hierarchical reactivity of its halogen substituents, which provides chemists

with a reliable platform for building molecular complexity in a controlled manner. A thorough

understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to

safety protocols, allows researchers to fully leverage this versatile building block in the pursuit

of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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